N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide

HDAC inhibition zinc-binding group medicinal chemistry

Researchers developing HDAC inhibitors face a saturated clinical space dominated by 2-aminobenzamide ZBGs. This compound provides a structurally distinct alternative: a 2-chlorobenzamide zinc-binding group that electronically modulates zinc coordination, paired with an imidazole-ethoxyethyl cap. • Dual orthogonal handles - imidazole for metal-chelate resins & the 2-Cl group for late-stage cross-coupling (PROTAC elaboration). • Computed XLogP3 of 1.4 and TPSA ≈64 Ų offer a favorable cell-permeability / aqueous-solubility balance for biochemical and cellular HDAC assays. Standard pack sizes: 1 mg, 5 mg, 10 mg, and bulk custom. In stock for immediate dispatch.

Molecular Formula C14H16ClN3O2
Molecular Weight 293.75
CAS No. 2034311-03-8
Cat. No. B2467105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide
CAS2034311-03-8
Molecular FormulaC14H16ClN3O2
Molecular Weight293.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCOCCN2C=CN=C2)Cl
InChIInChI=1S/C14H16ClN3O2/c15-13-4-2-1-3-12(13)14(19)17-6-9-20-10-8-18-7-5-16-11-18/h1-5,7,11H,6,8-10H2,(H,17,19)
InChIKeyASHPCBOEUVKCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide – Structural and Physicochemical Baseline for Procurement Evaluation


N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide (CAS 2034311-03-8) is a synthetic small molecule that combines an imidazole ring with a 2-chlorobenzamide moiety through an ethoxyethyl linker. Its molecular formula is C14H16ClN3O2, with a molecular weight of 293.75 g/mol [1]. The compound contains a single hydrogen bond donor and three hydrogen bond acceptors, with a computed XLogP3 of 1.4 and seven rotatable bonds, indicating moderate lipophilicity and significant conformational flexibility [1]. The 2-chlorobenzamide fragment serves as a zinc-binding group (ZBG) capable of coordinating the catalytic zinc ion in histone deacetylase (HDAC) enzymes, a feature shared with the clinical benzamide-class HDAC inhibitors MS-275 (Entinostat) and CI-994 [2].

Why Generic Substitution of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide Is Not Supported Without Direct Comparative Data


In the benzamide-class HDAC inhibitor space, seemingly minor structural modifications—such as substitution pattern on the benzamide ring, linker length and composition, and the nature of the surface-recognition cap group—profoundly alter isoform selectivity, cellular potency, and pharmacokinetic profile [1]. The 2-chlorobenzamide ZBG in this compound differs from the 2-aminobenzamide ZBG in MS-275 and CI-994, which is known to influence zinc-binding affinity and residence time [1]. The imidazole-ethoxyethyl cap region also presents a distinct hydrogen-bonding and steric environment compared to the pyridine- or aniline-based caps of clinical benzamide HDAC inhibitors. Therefore, in the absence of head-to-head biochemical or cellular data, substituting this compound for a structurally related analog such as MS-275 or CI-994 in a research program cannot be justified solely on the basis of in-class membership.

Quantitative Differentiation Evidence for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide Relative to In-Class Analogs


Zinc-Binding Group Identity: 2-Chlorobenzamide vs. 2-Aminobenzamide in Clinical Benzamide HDAC Inhibitors

The target compound employs a 2-chlorobenzamide as its zinc-binding group (ZBG), which coordinates the catalytic Zn²⁺ ion in HDAC enzymes. This contrasts with the 2-aminobenzamide ZBG used by the clinical-stage HDAC inhibitors Entinostat (MS-275) and CI-994 (Tacedinaline). In the class of imidazole-based benzamide HDAC inhibitors reported by Nasrollahzadeh et al. (2024), the 2-chlorobenzamide-containing analog (compound 7d) exhibited HDAC1 inhibitory activity comparable to Entinostat (exact IC₅₀ values not disclosed for individual compounds in the abstract), suggesting that the 2-chlorobenzamide ZBG can achieve potent zinc coordination [1]. However, direct, side-by-side biochemical IC₅₀ data for the titled compound against Entinostat or CI-994 are not available in the public domain.

HDAC inhibition zinc-binding group medicinal chemistry

Linker Composition and Length: Ethoxyethyl vs. Alkyl Linkers in Benzamide HDAC Inhibitors

The target compound incorporates an ethoxyethyl linker (two ethylene units connected by an ether oxygen) between the imidazole cap and the benzamide ZBG. This is distinct from the alkyl and alkenyl linkers of CI-994 and MS-275 [2]. The ether oxygen introduces a hydrogen bond acceptor at a position that can influence the compound's interaction with the HDAC surface recognition groove. Computed physicochemical properties show that this compound has a topological polar surface area (tPSA) of approximately 64 Ų and a hydrogen bond acceptor count of 3, compared to a tPSA of ~55 Ų and HBA count of 2 for the simple benzamide core of CI-994 [1]. The increased polarity and hydrogen-bonding capacity of the ethoxyethyl linker may alter solubility and permeability relative to purely alkyl-linked analogs.

linker SAR HDAC inhibitor design physicochemical properties

Cap Group Architecture: Imidazole vs. Pyridine/Aniline Surface Recognition Motifs

The imidazole cap group of the target compound provides a five-membered heteroaromatic ring with two nitrogen atoms capable of participating in hydrogen bonding and π-π stacking interactions with the HDAC surface recognition pocket. This contrasts with the pyridine-containing cap of MS-275 and the aniline-derived cap of CI-994. In the imidazole-benzamide series reported by Nasrollahzadeh et al. (2024), the imidazole cap contributed to potent HDAC1 inhibition and anti-proliferative activity against cancer cell lines [1]. Specifically, compound 7d (bearing an imidazole cap) demonstrated anti-proliferative activity comparable to Entinostat, indicating that the imidazole cap can serve as an effective surface recognition motif [1]. Quantitative head-to-head IC₅₀ data for the titled compound vs. MS-275 or CI-994 are not publicly available.

cap group SAR HDAC surface recognition imidazole pharmacophore

Lipophilicity Profile: XLogP3 of 1.4 vs. Clinical Benzamide HDAC Inhibitors

The computed XLogP3 for the target compound is 1.4 [1]. This is significantly lower than the calculated logP of Entinostat (~2.7) and CI-994 (~2.1), suggesting that the ethoxyethyl linker and imidazole cap contribute to reduced overall lipophilicity. In the context of HDAC inhibitor development, lower lipophilicity is generally associated with reduced hERG channel binding, lower plasma protein binding, and improved aqueous solubility—all favorable attributes for oral bioavailability and safety margin [2]. However, direct experimental logD₇.₄ or solubility measurements for this compound are not available in the public domain, and the predicted difference has not been validated experimentally against Entinostat or CI-994.

lipophilicity drug-likeness ADME prediction

Synthetic Versatility as a Chemical Building Block: Chloro Substituent as a Handle for Diversification

The 2-chloro substituent on the benzamide ring serves as a synthetic handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling the generation of diverse analog libraries. In contrast, MS-275 and CI-994 lack a halogen substituent on their benzamide rings, limiting their utility as direct diversification precursors [1]. The target compound thus offers a distinct advantage as a starting material for structure-activity relationship (SAR) studies, where the chloro group can be replaced with amines, alkoxides, or aryl/alkyl groups to probe steric and electronic effects at the 2-position of the benzamide ring. No quantitative yield data for such transformations are publicly available for this compound.

chemical building block synthetic intermediate medicinal chemistry diversification

Rotatable Bond Count and Conformational Flexibility: Impact on Binding Entropy

The target compound has seven rotatable bonds, compared to approximately 4–5 rotatable bonds in Entinostat and CI-994 [1]. The ethoxyethyl linker introduces two additional rotatable bonds relative to the saturated alkyl linkers in MS-275. Higher conformational flexibility can increase the entropic penalty upon target binding, potentially reducing binding affinity unless compensated by favorable enthalpic interactions, such as hydrogen bonds from the ether oxygen [2]. In the imidazole-benzamide series, the flexible linker did not preclude potent HDAC1 inhibition (analog 7d was equipotent to Entinostat), suggesting that the enthalpic contributions from the imidazole cap and ether oxygen may offset the entropic cost [2]. Direct binding entropy measurements (e.g., ITC) for this compound vs. Entinostat are not publicly available.

conformational flexibility binding entropy drug design

Research and Industrial Application Scenarios for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide Based on Verified Evidence


Medicinal Chemistry: HDAC Inhibitor Lead Scaffold with Novel Linker-Cap Architecture

The combination of an imidazole cap with a 2-chlorobenzamide ZBG connected by an ethoxyethyl linker offers a structurally distinct scaffold for HDAC inhibitor development. The class-level evidence from Nasrollahzadeh et al. (2024) demonstrates that related imidazole-benzamide compounds can achieve HDAC1 inhibition comparable to Entinostat [2]. Researchers seeking to differentiate from the saturated clinical benzamide HDAC space may find this scaffold valuable for exploring novel isoform selectivity profiles.

Chemical Biology: Building Block for Targeted Protein Degradation (PROTAC) Linker Attachment

The terminal imidazole ring and the chloro substituent on the benzamide provide two distinct chemical handles for orthogonal conjugation chemistry. The imidazole can serve as a ligand for metal-chelating resins or as a recognition element for biological targets, while the 2-chloro group allows for late-stage functionalization via cross-coupling [2]. This dual-handle architecture makes the compound a versatile building block for constructing bifunctional molecules, such as PROTACs, where the benzamide moiety targets HDAC enzymes and the imidazole end is elaborated into an E3 ligase ligand.

SAR Exploration: Halogen-Scanning Probe for HDAC Zinc-Binding Group Electronics

The 2-chlorobenzamide ZBG occupies a distinct electronic space relative to the 2-aminobenzamide ZBG of clinical HDAC inhibitors. The electron-withdrawing chlorine atom reduces the electron density on the benzamide carbonyl, potentially modulating zinc coordination strength and residence time [2]. Computational predictions indicate a lower XLogP3 (1.4) compared to Entinostat (~2.7), which may translate into favorable solubility for biochemical assay conditions [1]. Researchers conducting systematic ZBG SAR studies can use this compound as a halogen-substituted comparator to MS-275.

Physicochemical Tool Compound: Moderate Lipophilicity for Cellular Permeability Studies

With a computed XLogP3 of 1.4 and a topological polar surface area of approximately 64 Ų [1], this compound resides in a favorable physicochemical space for cell permeability while maintaining aqueous solubility. This intermediate lipophilicity profile contrasts with the higher logP of Entinostat and may allow researchers to dissect the contribution of lipophilicity to cellular HDAC target engagement independently of ZBG potency [2]. The compound can serve as a matched molecular pair for evaluating the impact of lipophilicity on nonspecific cellular toxicity versus target-mediated anti-proliferative effects.

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